molecular formula C8H5Cl3O2 B2573022 (2,3-Dichlorophenoxy)acetyl chloride CAS No. 85630-84-8

(2,3-Dichlorophenoxy)acetyl chloride

Cat. No. B2573022
CAS RN: 85630-84-8
M. Wt: 239.48
InChI Key: IBWNIKAAWMVQCL-UHFFFAOYSA-N
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Description

“(2,3-Dichlorophenoxy)acetyl chloride” is an intermediate chemical compound that has gained popularity in the chemical and pharmaceutical industry. It has a molecular formula of C8H5Cl3O2 and a molecular weight of 239.48 .


Molecular Structure Analysis

The molecular structure of “(2,3-Dichlorophenoxy)acetyl chloride” consists of a dichlorophenoxy group attached to an acetyl chloride group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms and one oxygen atom, while the acetyl chloride group contains a carbonyl (C=O) and a chloride (Cl) atom .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

(2,3-Dichlorophenoxy)acetyl chloride is utilized in various synthetic processes in organic chemistry. For example, it has been used in the Friedel–Crafts acetylation of benzene, a reaction mechanism that occurs similarly in ionic liquids and in 1,2-dichloroethane, leading to the formation of several key intermediates (Csihony, Mehdi, & Horváth, 2001). Additionally, novel compounds have been synthesized by reacting 2-(2,4-dichlorophenoxy)acetamido with other chemicals, leading to the formation of structures characterized by single-crystal X-ray diffraction (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, Shen, Jian, 2008).

2. In the Study of Ionic Liquids as Herbicides and Plant Growth Regulators

Research into ionic liquids containing the (2,4-dichlorophenoxy)acetate anion has shown promise in their application as herbicides and plant growth regulators. These ionic liquids have exhibited higher biological activity than currently used herbicides and growth regulators (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

3. Environmental Remediation and Water Treatment

Studies have also focused on the environmental impact and remediation of 2,4-dichlorophenoxy acetic acid, a related compound. For instance, research on the adsorption of 2,4-D from aqueous solutions using activated carbon demonstrates the potential for removing this pollutant from water sources (Angın & Güneş, 2020). Moreover, the decomposition of 2,4-dichlorophenoxyacetic acid by methods like ozonation and ionizing radiation has been studied for water treatment purposes (Drzewicz, Trojanowicz, Zona, Solar, & Gehringer, 2004).

4. Analysis of Chemical and Physical Properties

Research on various (2,3-dichlorophenoxy)acetyl chloride derivatives and related compounds has been conducted to understand their chemical and physical properties. For instance, studies on the synthesis and characterization of different derivatives have provided insights into their structural and conformational aspects (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).

properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNIKAAWMVQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

After filling in a dry 250 ml flask respectively 59.89 g (0.271 mol) of 2,3-dichlorophenoxyacetic acid synthesized in Example 5 and 79.1 ml (1.084 mol) of thionyl chloride, the reaction mixture was then heated and refluxed for 4-5 hours. When treated as in Example 2 on completion of the reaction, 60.93 g of 2,3-dichlorophenoxyacetyl chloride was obtained as a raw reaction product.
Quantity
59.89 g
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Reaction Step One
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79.1 mL
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reactant
Reaction Step One

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